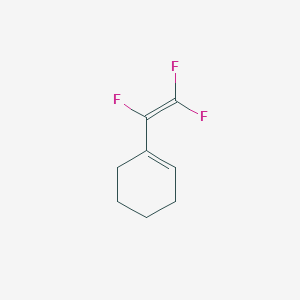

1-(Trifluorovinyl)cyclohex-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

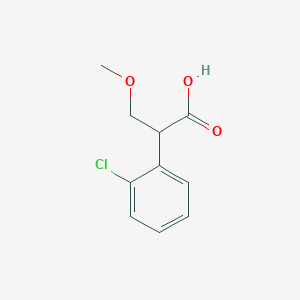

1-(Trifluorovinyl)cyclohex-1-ene is a special chemical provided by BOC Sciences . It has a molecular formula of C8H9F3 and a molecular weight of 162.15 .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 20 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 six-membered ring . It consists of 9 Hydrogen atoms, 8 Carbon atoms, and 3 Fluorine atoms .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n 20D 1.43 (Predicted) .Scientific Research Applications

Diels-Alder Reactions and Cycloadditions

1-(Trifluorovinyl)cyclohex-1-ene can participate in Diels-Alder reactions, a type of cycloaddition that is crucial for constructing cyclic compounds. The Diels–Alder reaction involving trifluorovinyl substances, including compounds similar to this compound, has been shown to proceed well, giving rise to regiospecific trifluorinated cyclohexene derivatives. This reaction underscores the utility of trifluorovinyl compounds in synthesizing fluorinated cyclohexenes, which are of interest in developing materials and pharmaceuticals with enhanced properties due to the presence of fluorine atoms (Yamada, Hondo, Konno, & Ishihara, 2016).

Ene Reactions

The ene reaction is another significant area where this compound finds application. This reaction involves the transfer of a hydrogen atom to an olefin, forming new carbon-carbon and carbon-hydrogen bonds. For instance, the reaction of trifluoromethyl ketones with cyclohexene can lead to the formation of trifluorinated analogs of monoterpenes, indicating the potential of trifluorovinyl compounds in modifying organic molecules to introduce fluorine atoms, which can significantly alter the physical and chemical properties of the molecules (Nagai, Ogawa, Morita, Koyama, Ando, Miki, & Kumadaki, 1989).

Synthesis of Fluorinated Compounds

This compound and related compounds are key intermediates in the synthesis of fluorinated organic compounds. The introduction of fluorine atoms into organic molecules is highly sought after in the fields of materials science and pharmaceuticals due to the ability of fluorine to enhance the stability, lipophilicity, and bioactivity of organic compounds. The synthetic versatility of trifluorovinyl groups enables the construction of complex fluorinated molecules, which can serve as building blocks for a wide range of applications from drugs to advanced materials (Barlow, Haszeldine, & Murray, 1980).

Safety and Hazards

Properties

IUPAC Name |

1-(1,2,2-trifluoroethenyl)cyclohexene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3/c9-7(8(10)11)6-4-2-1-3-5-6/h4H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYQTTDUBGCJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2713835.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2713837.png)

![Tert-butyl 4-oxo-3H-pyrrolo[2,3-D]pyrimidine-7-carboxylate](/img/structure/B2713838.png)

![N-(1-cyanocyclopentyl)-2-{cyclopropyl[1-(2-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2713839.png)

![7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine](/img/structure/B2713842.png)

![N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2713843.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2713845.png)

![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2713848.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2713851.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2713854.png)